5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole
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Overview
Description
5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperidine, and indole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the sulfonyl group: This can be achieved by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the fluorophenyl group: This step may involve a nucleophilic substitution reaction.
Coupling with the indole moiety: The final step could involve coupling the intermediate with an indole derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
- (4-((4-bromophenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
- (4-((4-methylphenyl)sulfonyl)piperidin-1-yl)(1H-indol-5-yl)methanone
Uniqueness
The uniqueness of 5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-2-4-17(5-3-16)27(25,26)18-8-11-23(12-9-18)20(24)15-1-6-19-14(13-15)7-10-22-19/h1-7,10,13,18,22H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWMEDBYKSSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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